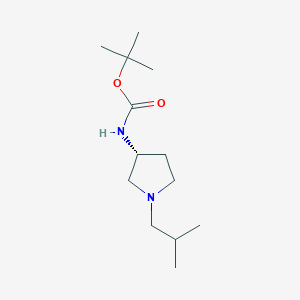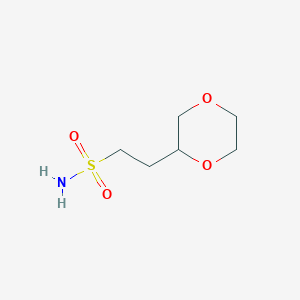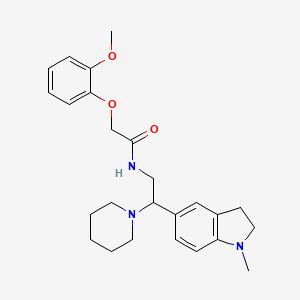
N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide” is not available in the literature .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and molecular structure. Unfortunately, the specific chemical reactions analysis for “N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide” is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties analysis for “N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide” is not available in the literature .科学的研究の応用
Organic Synthesis and Drug Development
Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. Specifically, boronic acid compounds are used for diol protection, asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. In drug research, boric acid derivatives act as enzyme inhibitors or specific ligand drugs. Additionally, they find applications in anticancer drug development .
Fluorescent Probes and Sensing Applications
Boronic acid compounds, including N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide, can function as fluorescent probes. They help identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These probes are valuable tools in analytical chemistry and biological studies .
Drug Carriers and Controlled Release Systems
Boronic ester bonds, prevalent in compounds like N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide, are used to construct stimulus-responsive drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. Examples of drug carriers based on borate linkages include drug–polymer couplings, polymer micelles, linear-hyperbranched polymers, and mesoporous silica. They can deliver anticancer drugs, insulin, and genes, with controlled release mechanisms based on the formation and rupture of boronic ester bonds .
Materials Science and Nanotechnology
Boronic ester-containing compounds have applications in materials science. Researchers explore their use in designing functional materials, such as responsive coatings, sensors, and drug delivery platforms. The ability to tailor their properties based on environmental cues makes them promising candidates for nanotechnology applications .
Biological Studies and Enzyme Inhibition
Understanding the interactions of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide with enzymes and biological systems is essential. It may act as an enzyme inhibitor or modulator, impacting cellular processes. Investigating its effects on specific enzymes can provide insights into potential therapeutic applications .
Computational Chemistry and Molecular Modeling
Density functional theory (DFT) calculations can elucidate the molecular electrostatic potential and frontier molecular orbitals of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide. These theoretical studies help predict physical and chemical properties, aiding in the compound’s rational design and optimization .
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-23-18-9-8-15(20-21-18)14-7-6-13(4)16(11-14)19-17(22)10-12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCZIGJRZOTMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)
![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)


![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)


![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)